hexyl 3,5-dinitrobenzoate hexyl 3,5-dinitrobenzoate
Brand Name: Vulcanchem
CAS No.: 10478-04-3
VCID: VC14327206
InChI: InChI=1S/C13H16N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-6H2,1H3
SMILES:
Molecular Formula: C13H16N2O6
Molecular Weight: 296.28 g/mol

hexyl 3,5-dinitrobenzoate

CAS No.: 10478-04-3

Cat. No.: VC14327206

Molecular Formula: C13H16N2O6

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

hexyl 3,5-dinitrobenzoate - 10478-04-3

Specification

CAS No. 10478-04-3
Molecular Formula C13H16N2O6
Molecular Weight 296.28 g/mol
IUPAC Name hexyl 3,5-dinitrobenzoate
Standard InChI InChI=1S/C13H16N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-6H2,1H3
Standard InChI Key KZVBOYCZXPUDGJ-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Introduction

PropertyValueSource
Molecular FormulaC13H16N2O6\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_6
Molecular Weight296.28 g/mol
AppearanceYellow to white solid
Storage ConditionsSealed in dry, 4–8°C
SolubilityNot reported

The nitro groups impart electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in electrophilic substitution reactions . The hexyl chain enhances lipophilicity, potentially affecting solubility in organic solvents .

Synthesis and Reaction Pathways

Precursor Synthesis: 3,5-Dinitrobenzoic Acid

The synthesis of hexyl 3,5-dinitrobenzoate begins with the preparation of 3,5-dinitrobenzoic acid (CAS 99-34-3), a key intermediate. A reported method involves the carboxylation of 1,3-dinitrobenzene under high-pressure carbon dioxide (2.5 MPa) in the presence of a titanium-based catalyst (Ti-MCM-41) and ionic liquid (ILTmCl4_4) in dimethylformamide (DMF) at 110°C . This yields 3,5-dinitrobenzoic acid with a 65% efficiency after recrystallization :

1,3-Dinitrobenzene+CO2Ti-MCM-41/ILTmCl43,5-Dinitrobenzoic Acid\text{1,3-Dinitrobenzene} + \text{CO}_2 \xrightarrow{\text{Ti-MCM-41/ILTmCl}_4} \text{3,5-Dinitrobenzoic Acid}

Esterification with Hexanol

The acid is subsequently esterified with hexanol via acid-catalyzed Fischer esterification. The general reaction proceeds as:

3,5-Dinitrobenzoic Acid+HexanolH+Hexyl 3,5-Dinitrobenzoate+H2O\text{3,5-Dinitrobenzoic Acid} + \text{Hexanol} \xrightarrow{\text{H}^+} \text{Hexyl 3,5-Dinitrobenzoate} + \text{H}_2\text{O}

Optimization of reaction conditions (e.g., temperature, catalyst concentration) is critical to maximizing yield, though specific parameters are proprietary .

Applications and Industrial Relevance

Hexyl 3,5-dinitrobenzoate is restricted to laboratory use, explicitly excluding pharmaceutical, agricultural, or consumer applications . Its primary roles include:

  • Organic Synthesis: As a nitroaromatic building block for synthesizing complex molecules, including dyes and polymers .

  • Analytical Chemistry: Potential use as a derivatization agent for chromatographic analysis due to its UV-active nitro groups .

Notably, Hoffman Fine Chemicals prohibits its application in drug discovery or commercial product development, emphasizing its status as a research-grade chemical .

Comparative Analysis with Analogous Esters

Hexyl 3,5-dinitrobenzoate shares structural homology with methyl 3,5-dinitrobenzoate (CAS 2702-58-1), differing only in the alkyl chain length. Key contrasts include:

PropertyHexyl 3,5-DinitrobenzoateMethyl 3,5-Dinitrobenzoate
Molecular Weight296.28 g/mol226.14 g/mol
Boiling PointNot reportedNot reported
ApplicationsLaboratory intermediateNMR quantification standard

The hexyl derivative’s increased lipophilicity may enhance solubility in nonpolar solvents compared to its methyl counterpart .

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